molecular formula C21H24N2O4 B2755304 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2320505-43-7

4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2755304
CAS No.: 2320505-43-7
M. Wt: 368.433
InChI Key: BMFJFZVLJDPQAG-UHFFFAOYSA-N
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Description

4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Future Directions

The future research directions could involve further exploration of the synthesis methods, studying the compound’s reactivity, or investigating its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often involves the use of asymmetric cycloadditions of cyclic azomethine ylides .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve high yields and purity. This may include the use of flow chemistry techniques and continuous processing to scale up the production while maintaining the desired stereochemistry and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes . The exact pathways involved depend on the specific biological context and the receptors targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both methoxy and carbonyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-methoxy-5-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-17-10-15-8-9-16(11-17)23(15)21(25)18-13-22(14-6-4-3-5-7-14)20(24)12-19(18)27-2/h3-7,12-13,15-17H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFJFZVLJDPQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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